

(4-(2-Methoxyethoxy)phenyl)boronic acid CAS number and properties

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Compound of Interest

Compound Name: (4-(2-Methoxyethoxy)phenyl)boronic acid

Cat. No.: B151608

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Technical Guide: (4-(2-Methoxyethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-(2-Methoxyethoxy)phenyl)boronic acid**, a valuable building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines key experimental protocols for its application, and discusses its relevance in drug discovery and development.

Core Compound Information

(4-(2-Methoxyethoxy)phenyl)boronic acid is an organic compound featuring a phenylboronic acid scaffold substituted with a 2-methoxyethoxy group. This unique combination of a reactive boronic acid moiety and a flexible, polar side chain makes it a versatile reagent in the synthesis of complex organic molecules, particularly in the construction of biaryl structures and other pharmacologically relevant scaffolds.

Chemical and Physical Properties

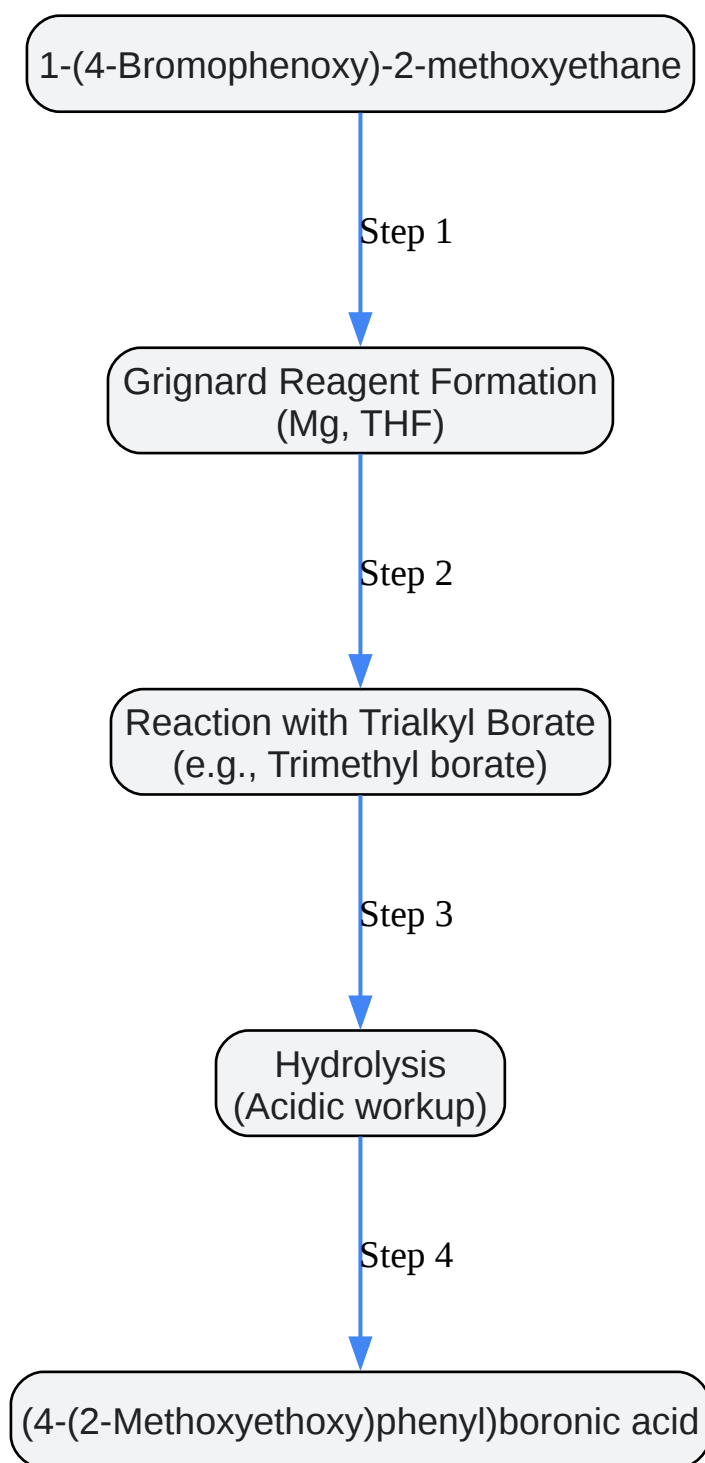
The key physicochemical properties of **(4-(2-Methoxyethoxy)phenyl)boronic acid** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	265664-52-6	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₃ BO ₄	[1] [3] [5]
Molecular Weight	196.01 g/mol	[1] [3] [5]
IUPAC Name	[4-(2-methoxyethoxy)phenyl]boronic acid	[1]
Appearance	Solid	[2]
Melting Point	103-110 °C	[2]
Purity	≥95%	[1] [2]
Long-Term Storage	Store in a cool, dry place.	[2]

Synthesis and Reactivity

Arylboronic acids are typically synthesized through the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route to **(4-(2-Methoxyethoxy)phenyl)boronic acid** is outlined below.

General Synthesis Workflow



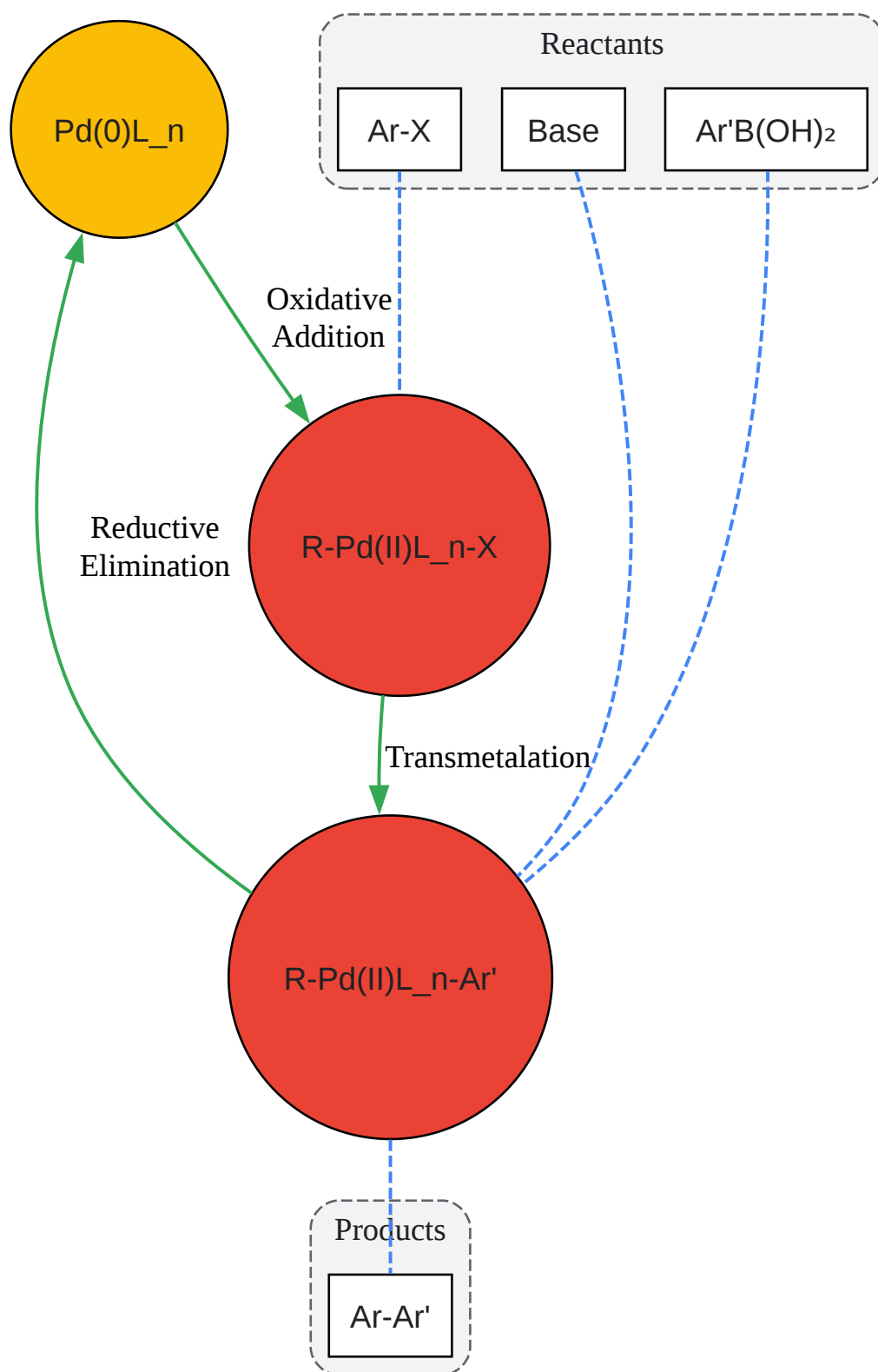
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Caption: General synthetic workflow for **(4-(2-Methoxyethoxy)phenyl)boronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of **(4-(2-Methoxyethoxy)phenyl)boronic acid** is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.

Catalytic Cycle of the Suzuki-Miyaura Coupling



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an aryl halide with **(4-(2-Methoxyethoxy)phenyl)boronic acid**. Reaction conditions may require optimization based on the specific substrates used.

Materials:

- Aryl halide (1.0 equiv)
- **(4-(2-Methoxyethoxy)phenyl)boronic acid** (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
- Schlenk flask or sealed reaction vial
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, **(4-(2-Methoxyethoxy)phenyl)boronic acid**, and the base.
- **Inert Atmosphere:** Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

- **Reaction:** Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
- **Monitoring:** Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.^{[7][8][9][10]} Their utility stems from several key properties:

- **Versatile Building Blocks:** As demonstrated by the Suzuki-Miyaura coupling, boronic acids are crucial for the synthesis of complex molecular architectures found in many drug candidates.^[8]
- **Enzyme Inhibition:** The boronic acid moiety can act as a transition-state analog inhibitor for certain proteases and other enzymes, a property that has been successfully exploited in the development of anticancer drugs like Bortezomib.^[7]
- **Improved Pharmacokinetic Properties:** The incorporation of boronic acids can influence a molecule's solubility, metabolic stability, and bioavailability.^[11]
- **Prodrug Strategies:** Boronic esters can be used as prodrugs that are hydrolyzed under physiological conditions to release the active boronic acid.^[10]

The unique structural features of **(4-(2-Methoxyethoxy)phenyl)boronic acid**, including its polarity and flexibility, make it a valuable tool for medicinal chemists to fine-tune the properties of lead compounds and explore new chemical space in the quest for novel therapeutics.

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